N,N-Dimethyl-2-(1-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine, also known as N-Methyl-2-[3-[(1RS)-1-(pyridin-2-yl)ethyl]-1H-inden-2-yl]ethanamine Maleate, is a chemical compound with significant relevance in pharmaceutical applications. Its molecular formula is , and it has a molecular weight of 394.46 g/mol. This compound belongs to the class of H1-antihistamines, which are primarily used to treat allergic reactions by blocking histamine receptors.
The compound is classified under various categories including impurity reference materials and respiratory drugs. It is produced in accordance with internationally recognized standards for reference materials, ensuring its quality and reliability for scientific use. The chemical is particularly noted for its application in antihistaminic therapies, making it relevant in both clinical and research settings .
The synthesis of N,N-Dimethyl-2-(1-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine typically involves multiple steps that integrate various organic synthesis techniques. The key steps include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques like chromatography may be employed for purification post-synthesis.
The molecular structure of N,N-Dimethyl-2-(1-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine can be represented using various notations:
CNCCC1=C(C(C)c2ccccn2)c3ccccc3C1InChI=1S/C19H22N2.C4H4O4/c1-14(18-9-5-6-11-21-18)19-16(10-12-20-2)13-15-7-3-4-8-17(15)19, 1-2H,(H,5,6)(H,7,8)/bThe compound features a complex arrangement of rings and functional groups that impart its biological activity.
The accurate mass of the compound is 394.1893 g/mol, confirming its molecular weight .
N,N-Dimethyl-2-(1-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine can participate in several chemical reactions typical of amines and aromatic compounds:
These reactions are essential for modifying the compound for enhanced pharmacological properties or for synthesizing derivatives with improved efficacy.
N,N-Dimethyl-2-(1-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine acts primarily as an H1-antihistamine. Its mechanism involves:
This mechanism is critical for its therapeutic use in treating allergic conditions and has been validated through various pharmacological studies.
The compound exhibits the following physical properties:
| Property | Value |
|---|---|
| Molecular Weight | 394.46 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Chemically, it is characterized by its stability under standard laboratory conditions but may be sensitive to strong acids or bases.
N,N-Dimethyl-2-(1-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine has several applications in scientific research:
This compound's multifaceted applications underscore its significance in both therapeutic contexts and research environments.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1